molecular formula C10H4Cl2N2S B2616164 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine CAS No. 160199-05-3

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine

Cat. No.: B2616164
CAS No.: 160199-05-3
M. Wt: 255.12
InChI Key: BSWVSKQCYPFXJF-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is a chemical compound with the CAS Number: 160199-05-3 . It has a molecular weight of 255.13 and its linear formula is C10H4Cl2N2S . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves a mixture of the compound (1.0 g), 50% aqueous dimethyl amine (2 mL), ethanol (10 mL), and 1,4-dioxane (10 mL) stirred at 40°C for 1 hour . The reaction yields 2-chloro-4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidine .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dichloro1benzothieno[3,2-d]pyrimidine . The InChI code is 1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H and the InChI key is BSWVSKQCYPFXJF-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 255.13 and its linear formula is C10H4Cl2N2S . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of novel derivatives of thieno[3,2-d]pyrimidine has been a subject of significant interest. For instance, the creation of 4-aryloxypyrido[3′,2′∶4,5]thieno[3,2-d]pyrimidines involved the reaction of substituted-phenols with pyrido[3′,2′∶4,5]thieno[3,2-d]pyrimidin-4-keto(2) (Bao Wen-yan, 2010). Similarly, the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives was achieved by reacting aniline derivatives with 4-chlorothieno[3,2-d]pyrimidine (Yang-Heon Song, 2007).

Biological and Medicinal Applications

Thieno[3,2-d]pyrimidine derivatives have demonstrated various biological activities, including antimicrobial and anti-inflammatory properties. Specific compounds have shown notable activity toward fungi, bacteria, and inflammation (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018). Moreover, the thieno[3,2-d]pyrimidine ring is a significant class of heterocyclics, showing different pharmacological activities in anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drug discoveries (F. Islam, T. M. Quadery, 2021).

Chemical Properties and Analysis

The chemical properties and analysis of thieno[3,2-d]pyrimidine derivatives have also been explored. A study on the electrospray ionization collision-induced dissociation of thieno[3,2-d]pyrimidine derivatives provided insights into the understanding of gas-phase reactions in mass spectrometric studies of these compounds (Yanchun Guo et al., 2020).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in inflammation and cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For instance, this compound has been shown to inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it modulates gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and reduced cell proliferation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, suggesting that optimal dosing is crucial for maximizing its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation, including conjugation reactions, to facilitate their excretion from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can affect its interaction with biomolecules and modulate its biochemical and cellular effects. For example, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors and chromatin.

Properties

IUPAC Name

2,4-dichloro-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWVSKQCYPFXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160199-05-3
Record name 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
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